N-(3-CHLOROPHENYL)-2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE
Overview
Description
N-(3-CHLOROPHENYL)-2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and an imidazolidinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
The synthesis of N-(3-CHLOROPHENYL)-2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the imidazolidinone core: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the imidazolidinone intermediate.
Attachment of the dimethoxyphenyl group: The dimethoxyphenyl group is attached via a Friedel-Crafts alkylation reaction, where the imidazolidinone intermediate reacts with a dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Final acylation step: The final step involves the acylation of the imidazolidinone intermediate with an appropriate acyl chloride to form the target compound.
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(3-CHLOROPHENYL)-2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of enzymes: The compound can inhibit specific enzymes involved in key biological processes, such as DNA replication or protein synthesis.
Interaction with receptors: The compound can bind to specific receptors on the cell surface, leading to the modulation of cellular signaling pathways.
Induction of apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells, leading to the inhibition of tumor growth.
Comparison with Similar Compounds
N-(3-CHLOROPHENYL)-2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide: This compound has a similar chlorophenyl group but differs in its core structure and substituents.
N-(3-chlorophenyl)-3,4-dimethoxybenzamide: This compound shares the chlorophenyl and dimethoxyphenyl groups but lacks the imidazolidinone core.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S/c1-4-25-21(28)17(12-20(27)24-16-7-5-6-15(23)11-16)26(22(25)31)13-14-8-9-18(29-2)19(10-14)30-3/h5-11,17H,4,12-13H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMCWRNWUJQQGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CC2=CC(=C(C=C2)OC)OC)CC(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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